molecular formula C20H21ClO6 B11165630 6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate

6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate

Cat. No.: B11165630
M. Wt: 392.8 g/mol
InChI Key: STGBWYGKBIVGHP-UHFFFAOYSA-N
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Description

6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-oxo-2H-chromen-3-carboxylic acid and cyclohexanecarboxylic acid.

    Esterification: The carboxylic acid groups are esterified using methanol and a strong acid catalyst like sulfuric acid to form the corresponding methyl esters.

    Chlorination: The methyl ester is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

    Methoxy Group Introduction: The methoxy group is introduced via a nucleophilic substitution reaction using sodium methoxide.

    Final Coupling: The final step involves coupling the chlorinated chromenone derivative with the cyclohexanecarboxylate ester under basic conditions, typically using a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Using batch reactors for controlled esterification and chlorination reactions.

    Continuous Flow Systems: Employing continuous flow systems for the nucleophilic substitution and coupling reactions to enhance efficiency and yield.

    Purification: Utilizing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, reducing inflammation.

    Antioxidant Activity: The compound can scavenge free radicals, protecting cells from oxidative damage.

    DNA Interaction: It may interact with DNA, leading to potential anticancer effects by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler chromen-2-one derivative with similar biological activities.

    Warfarin: A well-known anticoagulant that also belongs to the chromen-2-one class.

    Flavonoids: Naturally occurring compounds with a similar chromen-2-one structure and diverse biological activities.

Uniqueness

6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexanecarboxylate ester group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

Properties

Molecular Formula

C20H21ClO6

Molecular Weight

392.8 g/mol

IUPAC Name

[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxochromen-7-yl] cyclohexanecarboxylate

InChI

InChI=1S/C20H21ClO6/c1-11-13-8-15(21)17(27-19(23)12-6-4-3-5-7-12)10-16(13)26-20(24)14(11)9-18(22)25-2/h8,10,12H,3-7,9H2,1-2H3

InChI Key

STGBWYGKBIVGHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3CCCCC3)CC(=O)OC

Origin of Product

United States

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